

solubility of 1-(2-Methoxypyridin-3-yl)ethanol in different solvents

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Compound of Interest

Compound Name: **1-(2-Methoxypyridin-3-yl)ethanol**

Cat. No.: **B178863**

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An In-depth Technical Guide to the Solubility of **1-(2-Methoxypyridin-3-yl)ethanol**

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.^{[1][2]} For novel compounds such as **1-(2-Methoxypyridin-3-yl)ethanol**, a comprehensive understanding of its solubility profile across a range of solvents is fundamental for formulation development, preclinical evaluation, and process chemistry. This guide provides a robust framework for researchers and drug development professionals to experimentally determine, theoretically interpret, and predict the solubility of this compound. We present a detailed, self-validating experimental protocol based on the gold-standard shake-flask method, coupled with modern analytical quantification techniques. Furthermore, we delve into the theoretical underpinnings of solubility, leveraging concepts like Hansen Solubility Parameters (HSP) to provide a mechanistic understanding of solvent-solute interactions. This integrated approach ensures a thorough and accurate characterization of the compound's physicochemical properties, facilitating informed decision-making in the pharmaceutical development pipeline.

Introduction: The Criticality of Solubility in Pharmaceutical Sciences

Oral ingestion remains the most common and convenient route for drug administration, prized for its patient compliance and cost-effectiveness.^[1] However, for a drug to exert its

pharmacological effect, it must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.^{[1][3][4]} Poor aqueous solubility is a major hurdle in modern drug development, with over 40% of new chemical entities (NCEs) being practically insoluble in water.^{[1][5]} This challenge can lead to low and variable bioavailability, hindering the transition of promising compounds from the bench to the clinic.^[3]

1-(2-Methoxypyridin-3-yl)ethanol (Figure 1) is a heterocyclic compound featuring a pyridine ring, a methoxy group, and a secondary alcohol. These functional groups suggest a nuanced solubility profile, with the potential for both polar (hydrogen bonding via the hydroxyl group and nitrogen atom) and non-polar interactions. A thorough characterization of its solubility is therefore not merely a data collection exercise but a foundational step in its development pathway.

This guide provides the necessary theoretical and practical tools to:

- Accurately measure the thermodynamic equilibrium solubility of **1-(2-Methoxypyridin-3-yl)ethanol** in various solvents.
- Understand the molecular interactions driving its dissolution.
- Establish a predictive framework for solvent selection in formulation and synthesis.

Figure 1: Chemical Structure of **1-(2-Methoxypyridin-3-yl)ethanol**

- Molecular Formula: C₈H₁₁NO₂
- Molecular Weight: 153.18 g/mol
- Key Features: Aromatic pyridine ring, hydrogen bond donor (-OH), hydrogen bond acceptors (N, -OCH₃), and a small alkyl group.

Theoretical Framework: Predicting and Understanding Solubility

Before embarking on experimental work, a theoretical understanding of the forces governing solubility provides a rational basis for solvent selection and data interpretation. The age-old principle of "like dissolves like" can be quantified and structured using thermodynamic models.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a powerful method to predict molecular affinities and solubility.[6][7] The total cohesive energy of a substance is divided into three components, each representing a different type of intermolecular force.[8]

- δD (Dispersion forces): Energy from temporary fluctuating dipoles (van der Waals forces).
- δP (Polar forces): Energy from permanent dipole-dipole interactions.
- δH (Hydrogen bonding forces): Energy from the attractive forces between hydrogen and electronegative atoms (N, O, F).

Each molecule can be described by a point in a three-dimensional "Hansen space" (δD , δP , δH).[8] The principle states that substances with similar HSP coordinates are likely to be miscible. The distance (R_a) between two substances in Hansen space is a measure of their compatibility. A smaller distance implies higher affinity and greater solubility. This framework is invaluable for rationally selecting solvents for screening and for troubleshooting solubility issues in complex formulations.[6][9]

Computational Models: COSMO-RS

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a sophisticated computational method that predicts thermodynamic properties, including solubility, from first-principles quantum chemical calculations.[10][11] It calculates the interaction energies of molecules based on their surface polarity profiles, avoiding the need for empirical group parameters.[11] COSMO-RS is a powerful predictive tool in early drug development, where it can be used to screen vast numbers of potential solvents or co-solvent systems *in silico*, thereby reducing the experimental workload.[12][13][14] This approach can provide highly accurate predictions, especially when combined with machine learning techniques.[13]

Experimental Protocol: Thermodynamic Solubility Determination

The most reliable and widely used method for determining equilibrium solubility is the shake-flask method.[15][16] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound. This protocol is designed to be self-validating by ensuring equilibrium is truly reached.

The Shake-Flask Method: A Step-by-Step Protocol

Objective: To determine the thermodynamic solubility of **1-(2-Methoxypyridin-3-yl)ethanol** at a controlled temperature (e.g., 25°C or 37°C).

Materials:

- **1-(2-Methoxypyridin-3-yl)ethanol** (solid)
- Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1N HCl, Ethanol, Methanol, Acetone, Ethyl Acetate, Hexane)
- Scintillation vials or glass flasks with screw caps
- Orbital shaker with temperature control
- Syringe filters (e.g., 0.22 or 0.45 µm, selected for solvent compatibility)
- Analytical balance
- Volumetric flasks and pipettes
- Quantification instrument (UV-Vis Spectrophotometer or HPLC system)

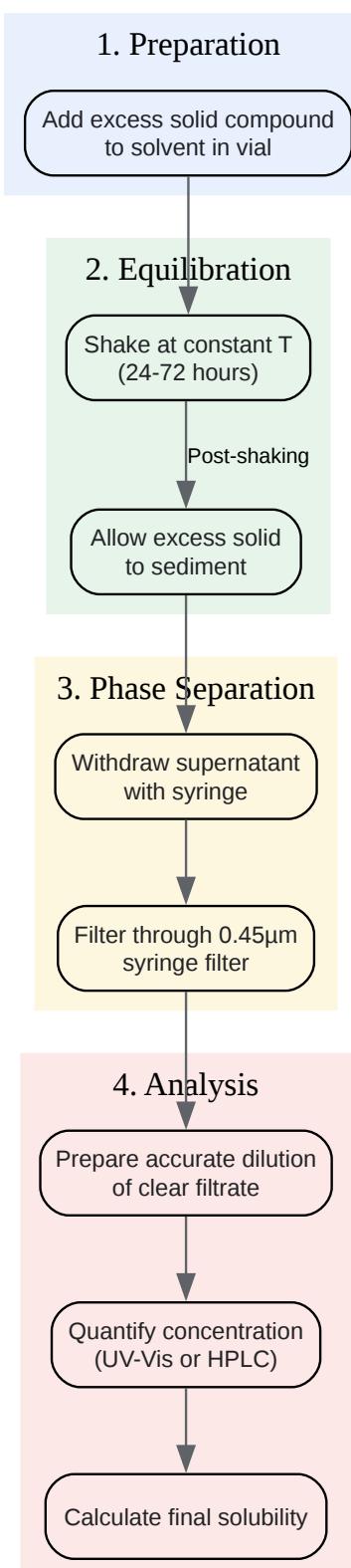
Procedure:

- Preparation: Add an excess amount of solid **1-(2-Methoxypyridin-3-yl)ethanol** to a vial. "Excess" is critical; there must be undissolved solid visible at the end of the experiment to ensure saturation.^[17] A good starting point is to add ~10-20 mg of the compound to 2-5 mL of the solvent.
- Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150-300 RPM).^[17] The goal is to ensure thorough mixing without creating a vortex that could incorporate air.
- Time to Equilibrium: Allow the samples to shake for a sufficient duration to reach equilibrium. A common practice is 24 to 72 hours.^[17] To validate that equilibrium has been reached,

samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). The concentration should plateau, indicating that equilibrium has been achieved.[17]

- Phase Separation: After equilibration, let the vials stand undisturbed at the experimental temperature to allow the excess solid to sediment. This step is crucial to avoid clogging the filter.
- Filtration: Carefully draw the supernatant into a syringe and filter it through a solvent-compatible syringe filter into a clean vial.[18] Discard the first few drops of the filtrate to saturate any potential binding sites on the filter membrane. This step removes all undissolved microparticles.
- Dilution: Immediately make a precise dilution of the clear filtrate with the same solvent to bring the concentration into the linear range of the chosen analytical method. Record the dilution factor accurately.
- Quantification: Analyze the concentration of the diluted filtrate using a pre-validated UV-Vis or HPLC method (detailed in Section 4).
- Calculation: Calculate the original solubility in the saturated solution by multiplying the measured concentration by the dilution factor. Express the final result in units such as mg/mL and mol/L.

Experimental Workflow Diagram



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Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification Methods

Accurate quantification of the dissolved solute is paramount. The choice of method depends on the compound's properties, the required sensitivity, and the complexity of the solvent matrix.

UV-Vis Spectrophotometry

This technique is rapid and straightforward, relying on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte.

Protocol:

- Determine λ_{max} : Scan a dilute solution of **1-(2-Methoxypyridin-3-yl)ethanol** in the chosen solvent to find the wavelength of maximum absorbance (λ_{max}). This provides the highest sensitivity and minimizes deviations from the Beer-Lambert law.
- Prepare Calibration Curve: Create a series of standard solutions of known concentrations from a stock solution.[18]
- Measure Absorbance: Measure the absorbance of each standard at λ_{max} .
- Plot Curve: Plot absorbance versus concentration. The resulting graph should be linear, and a linear regression will yield the equation of the line ($y = mx + c$) and the correlation coefficient (R^2), which should be >0.99 for a valid curve.[18]
- Analyze Sample: Measure the absorbance of the diluted filtrate from the shake-flask experiment.
- Calculate Concentration: Use the regression equation to calculate the concentration of the diluted sample.

High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for its high specificity, sensitivity, and ability to separate the analyte from any potential impurities or degradants.[19] A reverse-phase HPLC (RP-HPLC) method is generally suitable for a moderately polar compound like **1-(2-Methoxypyridin-3-yl)ethanol**.

General Protocol:

- Method Development: Develop a stability-indicating RP-HPLC method. A typical setup might involve:
 - Column: C18 column.
 - Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
 - Detection: UV detector set to the λ_{max} of the compound.
 - Flow Rate: ~1.0 mL/min.
- Calibration: Prepare a series of standards and inject them to create a calibration curve by plotting peak area versus concentration.
- Sample Analysis: Inject the diluted filtrate and determine its peak area.
- Calculation: Calculate the concentration from the calibration curve, similar to the UV-Vis method. HPLC methods for pyridine derivatives are well-established and can be adapted for this specific molecule.[20][21]

Data Presentation and Mechanistic Interpretation

All quantitative data should be summarized in a clear, structured table to allow for easy comparison across different solvent systems.

Quantitative Solubility Data

Table 1: Solubility of **1-(2-Methoxypyridin-3-yl)ethanol** in Various Solvents at 25°C

Solvent	Dielectric Constant	Polarity Index	Solubility (mg/mL)	Solubility (mol/L)
Water	80.1	10.2	[Experimental Data]	[Calculated Data]
Ethanol	24.5	4.3	[Experimental Data]	[Calculated Data]
Acetone	21.0	5.1	[Experimental Data]	[Calculated Data]
Ethyl Acetate	6.0	4.4	[Experimental Data]	[Calculated Data]
Dichloromethane	9.1	3.1	[Experimental Data]	[Calculated Data]
Hexane	1.9	0.1	[Experimental Data]	[Calculated Data]

| Add other solvents as needed |||||

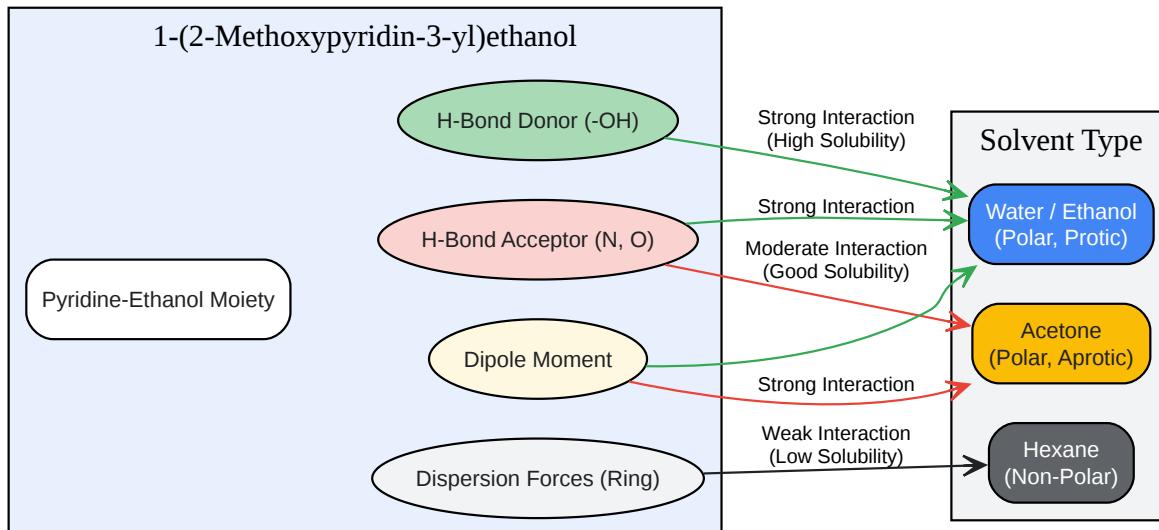
Interpreting the Results: A Molecular View

The solubility data can be interpreted by examining the intermolecular forces between the solute and each solvent. The structure of **1-(2-Methoxypyridin-3-yl)ethanol** allows for:

- Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor. The pyridine nitrogen and the methoxy oxygen are hydrogen bond acceptors.
- Dipole-Dipole Interactions: The molecule is polar due to the electronegative oxygen and nitrogen atoms.
- Dispersion Forces: The aromatic ring and alkyl chain contribute to van der Waals interactions.

A high solubility in protic polar solvents like water and ethanol would be expected due to strong hydrogen bonding. Solubility in aprotic polar solvents like acetone would be driven by dipole-dipole interactions. In non-polar solvents like hexane, solubility is expected to be very low, as

the energy required to break the strong solute-solute interactions (crystal lattice energy) would not be compensated by the weak solute-solvent dispersion forces.



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Caption: Key Intermolecular Forces Driving Solubility.

Conclusion

Characterizing the solubility of a new chemical entity like **1-(2-Methoxypyridin-3-yl)ethanol** is a cornerstone of its progression through the drug development process. This guide provides a comprehensive, integrated strategy that combines the gold-standard experimental shake-flask method with robust analytical quantification and a sound theoretical framework. By meticulously following these protocols and interpreting the data through the lens of molecular interactions, researchers can generate the high-quality, reliable solubility data needed to guide formulation, predict bioavailability, and ultimately unlock the therapeutic potential of the compound.

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